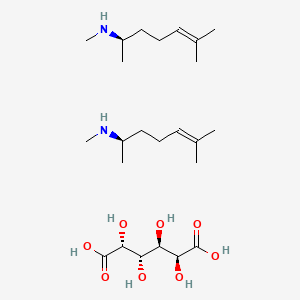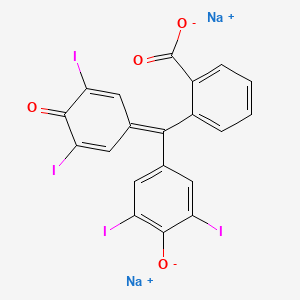
Dexisometheptene mucate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dexisometheptene mucate is a sympathomimetic amine that is primarily investigated for its potential use in treating tension-type headaches. It is a small molecule compound with the chemical formula C₉H₁₉N and is known for its vasoconstrictive properties, which means it can narrow blood vessels .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dexisometheptene mucate involves the preparation of its precursor, isometheptene. Isometheptene is synthesized through the reaction of 6-methylhept-5-en-2-one with methylamine under specific conditions . The reaction typically requires a controlled environment with precise temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring to maintain the reaction conditions. The final product is then purified and formulated for pharmaceutical use .
Análisis De Reacciones Químicas
Types of Reactions
Dexisometheptene mucate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally require controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones or aldehydes, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Dexisometheptene mucate has several scientific research applications, including:
Chemistry: It is used as a model compound to study the effects of sympathomimetic amines on chemical reactions.
Biology: It is investigated for its effects on the sympathetic nervous system and its potential therapeutic uses.
Industry: It is used in the formulation of pharmaceutical products aimed at treating headaches.
Mecanismo De Acción
Dexisometheptene mucate exerts its effects by activating the sympathetic nervous system. It interacts with adrenergic receptors on the surface of smooth muscle cells, leading to vasoconstriction. This action is mediated through the release of neurotransmitters like epinephrine and norepinephrine, which bind to the receptors and initiate a cascade of intracellular events resulting in muscle contraction and narrowing of blood vessels .
Comparación Con Compuestos Similares
Similar Compounds
Isometheptene: A closely related compound with similar vasoconstrictive properties.
Heptaminol: Another sympathomimetic amine used for its vasoconstrictive effects.
Methylhexanamine: A compound with stimulant properties that also acts on the sympathetic nervous system.
Uniqueness
Dexisometheptene mucate is unique in its specific application for treating tension-type headaches. Unlike other similar compounds, it is being investigated for its potential to provide relief without the use of narcotics or barbiturates, making it a promising candidate for safer headache treatments .
Propiedades
Número CAS |
1631134-71-8 |
|---|---|
Fórmula molecular |
C24H48N2O8 |
Peso molecular |
492.6 g/mol |
Nombre IUPAC |
(2R)-N,6-dimethylhept-5-en-2-amine;(2S,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid |
InChI |
InChI=1S/2C9H19N.C6H10O8/c2*1-8(2)6-5-7-9(3)10-4;7-1(3(9)5(11)12)2(8)4(10)6(13)14/h2*6,9-10H,5,7H2,1-4H3;1-4,7-10H,(H,11,12)(H,13,14)/t2*9-;1-,2+,3+,4-/m11./s1 |
Clave InChI |
WSXKZIDINJKWPM-QIVNROIFSA-N |
SMILES isomérico |
C[C@H](CCC=C(C)C)NC.C[C@H](CCC=C(C)C)NC.[C@@H]([C@@H]([C@H](C(=O)O)O)O)([C@@H](C(=O)O)O)O |
SMILES canónico |
CC(CCC=C(C)C)NC.CC(CCC=C(C)C)NC.C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![19-cyclohexyl-N-(dimethylsulfamoyl)-5-methoxy-10-(3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carbonyl)-12-azapentacyclo[10.7.0.02,7.08,10.013,18]nonadeca-1(19),2(7),3,5,13(18),14,16-heptaene-15-carboxamide;hydrochloride](/img/structure/B10859637.png)

![2-[3-[[4-[(2,2-difluoro-3-oxo-4H-1,4-benzoxazin-6-yl)amino]-5-fluoropyrimidin-2-yl]amino]phenoxy]-N-methylacetamide](/img/structure/B10859650.png)








![(Z)-7-[2-[(E,3R)-5-ethoxy-3-hydroxy-4,4-dimethylpent-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B10859696.png)
